2-Benzylthioadenosine

P2Y1 Receptor Antagonist Platelet Aggregation

2-Benzylthioadenosine (CAS 43157-48-8) is a synthetic, C2-substituted adenosine analog characterized by a benzylthioether moiety. It is recognized as a potent and selective antagonist of the P2Y1 purinergic receptor, a property that distinguishes it from most adenosine analogs which primarily target adenosine receptors.

Molecular Formula C17H19N5O4S
Molecular Weight 389.4 g/mol
Cat. No. B12100290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylthioadenosine
Molecular FormulaC17H19N5O4S
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
InChIInChI=1S/C17H19N5O4S/c18-14-11-15(21-17(20-14)27-7-9-4-2-1-3-5-9)22(8-19-11)16-13(25)12(24)10(6-23)26-16/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,20,21)
InChIKeyNHKVVDFZMRMNRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylthioadenosine: A Potent P2Y1 Antagonist and Adenosine Analog for Specialized Research


2-Benzylthioadenosine (CAS 43157-48-8) is a synthetic, C2-substituted adenosine analog characterized by a benzylthioether moiety. It is recognized as a potent and selective antagonist of the P2Y1 purinergic receptor, a property that distinguishes it from most adenosine analogs which primarily target adenosine receptors [1]. This compound is also identified as an inhibitor of methylthioadenosine phosphorylase (MTAP), an enzyme involved in polyamine biosynthesis and purine salvage . These dual activities position 2-benzylthioadenosine as a specialized tool compound for investigating purinergic signaling pathways, platelet aggregation mechanisms, and cancer cell vulnerabilities in MTAP-deficient contexts [1].

2-Benzylthioadenosine: Why Close Analogs Cannot Replicate Its Specific Activity Profile


The precise pharmacological profile of 2-benzylthioadenosine is a direct consequence of its unique 2-benzylthio modification, which is not shared by common adenosine analogs like 2-chloroadenosine or NECA. While many adenosine analogs are non-selective adenosine receptor agonists, 2-benzylthioadenosine exhibits a distinct, high-affinity antagonist activity at the P2Y1 receptor [1]. This functional switch from agonist to antagonist, and from adenosine to P2Y receptor targeting, is a critical differentiation point. Furthermore, its reported inhibition of MTAP is another target engagement not found in standard analogs . Therefore, substituting with a generic adenosine analog would lead to completely different experimental outcomes, potentially invalidating studies designed around P2Y1 antagonism or MTAP-related cellular mechanisms.

Quantitative Evidence of 2-Benzylthioadenosine's Differential Pharmacology


Potent P2Y1 Receptor Antagonism: A Clear Distinction from Adenosine Agonists

2-Benzylthioadenosine demonstrates high-affinity antagonist activity at the human P2Y1 receptor, with an IC50 of 11 nM in a functional calcium flux assay using washed human platelets. This is in stark contrast to adenosine, which is a natural agonist for P1 (adenosine) receptors and does not potently antagonize P2Y1 [1]. The binding affinity was further confirmed by a radioligand displacement assay, yielding a Ki of 12 nM [1]. This functional profile is unique among simple adenosine derivatives.

P2Y1 Receptor Antagonist Platelet Aggregation

Superior Insulin Secretagogue Potency Compared to ATP in Pancreatic Models

The triphosphate derivative, 2-benzylthio-ATP-α-S, exhibits significantly enhanced potency as an insulin secretagogue compared to ATP. In the rat isolated and perfused pancreas model, 2-benzylthio-ATP-α-S was approximately 100-fold more potent than ATP in amplifying glucose-induced insulin release [1]. This class-level inference is relevant to 2-benzylthioadenosine as it is a key precursor/metabolite and shares the same 2-benzylthio modification responsible for the enhanced activity.

Insulin Secretion P2Y Receptor Agonist Type 2 Diabetes

Inhibition of Methylthioadenosine Phosphorylase (MTAP) Implicates Utility in Cancer Metabolism Research

2-Benzylthioadenosine is reported to be a formidable inhibitor of methylthioadenosine phosphorylase (MTAP) . MTAP is a key enzyme in the methionine and purine salvage pathways, and its deficiency is common in several cancers, creating a synthetic lethal vulnerability. While many adenosine analogs do not target MTAP, this compound's activity offers a distinct research application for studying cancer cell metabolism and potential therapeutic strategies in MTAP-deficient tumors, such as pancreatic cancer and mesothelioma .

MTAP Cancer Metabolism Enzyme Inhibition

Significant Chemical Stability Advantage Over ATP Under Physiological Conditions

The triphosphate analog 2-benzylthio-ATP-α-S demonstrates high chemical stability. Hydrolysis of the phosphoester bond, the primary degradation pathway at physiological pH (7.4, 37°C), was slow with a half-life of 264 hours. Even under gastric conditions (pH 1.4, 37°C), the half-life was 17.5 hours, with the terminal phosphate being the only detectable hydrolysis product [1]. This contrasts sharply with ATP, which is known to be rapidly degraded by ectonucleotidases. The 2-benzylthio modification contributes to this enhanced stability.

Chemical Stability Phosphorothioate In Vitro Assay

Optimized Application Scenarios for 2-Benzylthioadenosine in Research


Investigating P2Y1 Receptor-Mediated Platelet Aggregation and Thrombosis

2-Benzylthioadenosine's potent and selective P2Y1 antagonism (IC50 11 nM) makes it a gold-standard tool compound for studying the role of P2Y1 receptors in platelet activation, aggregation, and thrombus formation . This application is directly supported by its functional activity in washed human platelet assays .

Studying Pancreatic Beta-Cell Function and Insulin Secretion

Based on the 100-fold enhanced insulinotropic potency of its triphosphate derivative (2-benzylthio-ATP-α-S) in the isolated perfused rat pancreas model, 2-benzylthioadenosine serves as a valuable research tool for dissecting the P2Y receptor subtypes involved in glucose-stimulated insulin secretion . It can help differentiate between the roles of various P2Y receptors in this process.

Exploring Synthetic Lethality in MTAP-Deficient Cancers

The compound's reported activity as an MTAP inhibitor positions it as a key probe for investigating metabolic vulnerabilities in MTAP-null cancer cell lines, including pancreatic cancer and mesothelioma . This application is distinct from that of general adenosine analogs and leverages a specific, therapeutically relevant target .

Long-Duration In Vitro Functional Assays Requiring Stable Nucleotide Analog

The exceptional chemical stability of the 2-benzylthio-modified ATP analog (half-life of 264 hours at pH 7.4) suggests that 2-benzylthioadenosine itself is a robust molecule suitable for experimental setups that demand prolonged exposure times, such as extended cell culture treatments or perfusion experiments, where standard nucleotides would be rapidly degraded .

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